molecular formula C16H29N5O3S B555784 (S)-2-Amino-N-methylpropanamide hydrochloride CAS No. 61275-22-7

(S)-2-Amino-N-methylpropanamide hydrochloride

Cat. No.: B555784
CAS No.: 61275-22-7
M. Wt: 138.59 g/mol
InChI Key: BFTIPPVTTJTHLM-MNXVOIDGSA-N
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Description

(S)-2-Amino-N-methylpropanamide hydrochloride (CAS 61275-22-7) is a chiral amine hydrochloride salt with the molecular formula C₄H₁₁ClN₂O and a molecular weight of 138.59 g/mol . This compound serves as a valuable building block in pharmaceutical and chemical research for the synthesis of enantiomerically pure molecules . Its applications span medicinal chemistry, where it is used as an intermediate in the development of stereospecific drugs, which can offer enhanced efficacy and reduced side effects compared to racemic mixtures . Research into its biological activity has indicated potential antimicrobial properties, with studies showing significant inhibition against bacterial strains like Staphylococcus aureus [ccitation:1]. Furthermore, investigations suggest neuroprotective potential through interaction with the Sigma-1 receptor, demonstrating a dose-dependent increase in neuronal cell viability in preclinical models for neurodegeneration . The mechanism of action for this compound involves its role as a ligand, capable of binding to enzymes or receptors to modulate their activity, such as inhibiting specific enzymes or altering receptor signaling pathways . The compound is typically supplied as a white to off-white powder that requires storage under an inert atmosphere at room temperature or under refrigeration . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-N-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-3(5)4(7)6-2;/h3H,5H2,1-2H3,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWFDFLWTAIHRE-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595071
Record name N-Methyl-L-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61275-22-7
Record name N-Methyl-L-alaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-N-methylpropanamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Formation of N-Methylamide Hydrochloride

The primary step involves nucleophilic substitution of the methyl ester group by methylamine:

Reagents :

  • L-Alanine methyl ester hydrochloride (32.0 g, 0.229 mol)

  • Methylamine (33% wt. in ethanol, 200 mL, 1.605 mol)

Conditions :

  • Solvent : Ethanol

  • Temperature : Room temperature (RT, ~25°C)

  • Time : 48 hours

  • Workup : Concentration in vacuo yields the crude N-methylamide hydrochloride as a hygroscopic solid.

Yield : ~89% after purification via recrystallization (ethanol/water, 3:1 v/v).

Amino Group Protection via Imine Formation

To prevent undesired side reactions, the amino group is temporarily protected as a Schiff base:

Reagents :

  • Crude N-methylamide hydrochloride

  • Pivaldehyde (27.4 mL, 0.252 mol)

  • Triethylamine (48.0 mL, 0.344 mol)

  • Magnesium sulfate (28.0 g, 0.229 mol)

Conditions :

  • Solvent : Dichloromethane (DCM, 150 mL)

  • Temperature : RT

  • Time : 16 hours

  • Workup : Filtration to remove MgSO₄ and Et₃N·HCl, followed by solvent evaporation.

Product : (S)-2-((2,2-Dimethylpropylidene)amino)-N-methylpropanamide (S3) as a pale yellow oil.

Deprotection and Hydrochloride Salt Formation

The imine is hydrolyzed under acidic conditions to regenerate the free amine, which is subsequently protonated:

Reagents :

  • Hydrochloric acid (HCl gas or concentrated aqueous solution)

  • Ethanol or water

Conditions :

  • Solvent : Ethanol/water mixture

  • pH : Adjusted to 1–2 using HCl

  • Temperature : RT

  • Workup : Crystallization from ethanol/water (3:1 v/v) yields the hydrochloride salt.

Yield : >95% with >99% ee after chiral chromatography (Chiralpak IC column).

Industrial-Scale Production

Batch vs. Continuous Flow Processes

ParameterBatch ProcessContinuous Flow
Throughput 50–100 kg/month200–500 kg/month
Purification Recrystallization (ethanol/water)Simulated moving bed chromatography
Cost Efficiency ModerateHigh

Key Industrial Challenges

  • Racemization risk : Controlled pH (<7) and temperature (<40°C) during deprotection.

  • Solvent recovery : Ethanol and DCM are recycled via distillation.

Optimization of Reaction Conditions

Critical Parameters for Yield and Purity

ParameterOptimal RangeImpact on Output
Methylamine ratio 7.0 eq.Prevents ester hydrolysis
Reaction time 48 hours (Step 1)Ensures complete amidation
Crystallization Ethanol/water (3:1 v/v)Maximizes enantiomeric purity

Catalytic Enhancements

  • Triethylamine : Scavenges HCl, improving imine formation efficiency.

  • MgSO₄ : Acts as a desiccant, accelerating Schiff base formation.

Analytical Characterization

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.3–1.5 ppm (methyl groups), δ 6.8–7.2 ppm (amide protons).

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient; retention time = 8.2 min.

Purity Assessment

MethodCriteriaResult
Chiral HPLC >99.5% eePass
Karl Fischer <0.1% moisturePass

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-N-methylpropanamide hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its chiral nature allows for the development of stereospecific drugs, which can have enhanced efficacy and reduced side effects compared to their racemic counterparts.

Case Study: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant inhibition against:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This suggests its potential use as an antibiotic agent against resistant bacterial strains.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for constructing complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions:

  • Oxidation: Can form nitroso or nitro derivatives.
  • Reduction: Can yield primary or secondary amines.
  • Substitution: Can lead to substituted amides or amines.

Biological Studies

Research has indicated that this compound may possess several biological activities:

  • Neuroprotective Effects: Investigations into its interaction with the Sigma-1 receptor suggest potential neuroprotective properties, making it a candidate for therapies targeting neurodegenerative diseases.

Case Study: Neuroprotective Potential

In preclinical models for neurodegeneration, this compound demonstrated a dose-dependent increase in neuronal cell viability when exposed to neurotoxins, indicating its protective effects against oxidative stress.

Industrial Applications

Beyond laboratory settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications where chiral compounds are required.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting the activity of specific enzymes by binding to their active sites.

    Receptor Modulation: Interacting with receptors to alter their signaling pathways.

Comparison with Similar Compounds

Key Properties :

  • Purity : ≥96% (HPLC)
  • Hazards : Causes skin irritation (H315) and serious eye irritation (H319) .
  • Precautionary Measures : Avoid inhalation, contact with skin/eyes, and exposure to heat .

Comparison with Similar Compounds

Structural Comparisons

The structural similarities and differences between (S)-2-Amino-N-methylpropanamide hydrochloride and related compounds are summarized below:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
This compound 38215-73-5 C₄H₁₁ClN₂O 138.6 Amide, methylamine, chiral center
(2S)-3-Methoxy-2-(methylamino)propanamide hydrochloride 1807941-79-2 C₅H₁₃ClN₂O₂ 168.62 Methoxy, amide, methylamine
Isopropyl (S)-2-Amino-3-(methylamino)propanoate Hydrochloride - C₇H₁₇ClN₂O₂ 196.67 Ester, methylamino, chiral center
2-Amino-2-methylpropanol hydrochloride 3207-12-3 C₄H₁₁NO·HCl 125.60 Amino alcohol, hydroxyl, methyl branch
(RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide - C₁₃H₂₀N₂O₂ 200.31 Aryl group, propylamino, amide
(R)-2-Amino-N-methylpropanamide - C₄H₁₀N₂O 102.14 Enantiomer of target compound (no HCl salt)

Structural Insights :

  • Ester Derivative (CAS -) : The isopropyl ester group introduces lipophilicity, altering pharmacokinetic properties compared to the amide-based target compound .
  • Amino Alcohol (CAS 3207-12-3): The hydroxyl group replaces the amide, reducing hydrogen-bonding capacity and altering reactivity .

Physicochemical Properties

Compound Log S (SILICOS-IT) Solubility (mg/mL) Storage Conditions Reference
This compound 0.09 171.0 Inert atmosphere, room temp
(2S)-3-Methoxy-2-(methylamino)propanamide hydrochloride - - Room temperature
2-Amino-2-methylpropanol hydrochloride - - Not specified

Key Observations :

  • The target compound has moderate solubility (171 mg/mL) and a log S value of 0.09, classified as "soluble" .
  • Methoxy and ester derivatives may exhibit higher solubility due to polar substituents, though specific data are unavailable .

Hazard Profiles

Compound Hazard Statements Precautionary Measures Reference
This compound H315, H319 (skin/eye irritation) P264 (wash hands), P280 (wear gloves), P305+P351+P338 (eye exposure protocol)
(2S)-2,5-Diaminopentanamide dihydrochloride No thorough toxicology data P261 (avoid breathing dust), P262 (avoid contact)
Prilocaine Related Compound B Not specified Pharmaceutical impurity standards require controlled handling

Safety Notes:

  • The target compound’s hazards are well-documented, whereas analogs like (2S)-2,5-Diaminopentanamide dihydrochloride lack comprehensive toxicological data .
  • Enantiomeric forms (e.g., (R)-2-Amino-N-methylpropanamide) may have distinct safety profiles due to stereochemical effects .

Biological Activity

(S)-2-Amino-N-methylpropanamide hydrochloride, a chiral amide, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and implications in pharmacology, supported by research findings and case studies.

Chemical Structure:

  • Molecular Formula: C₄H₁₁ClN₂O
  • Molecular Weight: Approximately 110.60 g/mol
  • Appearance: Typically a white to off-white crystalline solid.

Synthesis Overview:
The synthesis of this compound generally involves:

  • Starting Material: (S)-2-Aminopropanoic acid.
  • Amidation: Protection of the amino group and activation of the carboxyl group using coupling reagents like N,N’-Dicyclohexylcarbodiimide (DCC).
  • Methylation: Methylation using methyl iodide in the presence of sodium hydride.
  • Deprotection and Hydrochloride Formation: Removal of the protecting group followed by treatment with hydrochloric acid to yield the hydrochloride salt .

Biological Activity

This compound exhibits various biological activities, primarily through its interactions with specific molecular targets.

  • Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
  • Receptor Modulation: It interacts with receptors to alter signaling pathways, which may have therapeutic implications .

Biological Studies

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity: Studies suggest that this compound may possess antimicrobial properties, potentially useful in combating resistant strains of bacteria .
  • Neuroprotective Effects: Investigations into the compound's interaction with the Sigma-1 receptor indicate potential neuroprotective effects, making it a candidate for therapies against neurodegenerative diseases .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antibiotic agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Neuroprotective Potential

In a preclinical model for neurodegeneration, this compound was tested for its ability to protect neuronal cells from oxidative stress. The compound showed a dose-dependent increase in cell viability compared to control groups treated with neurotoxins.

Q & A

What are the optimal synthetic routes for (S)-2-Amino-N-methylpropanamide hydrochloride, and how can reaction conditions be adjusted to improve enantiomeric purity?

Basic Research Focus : Synthesis and chiral resolution.
Methodological Answer :
The synthesis typically involves the reaction of (S)-2-amino-N-methylpropanamide with hydrochloric acid under controlled conditions. Key steps include:

  • Amination : Use of methylamine derivatives in a stereospecific reaction to preserve the (S)-configuration .
  • Salt Formation : Hydrochloride salt formation via HCl gas bubbling in anhydrous ethanol, monitored by pH titration to ensure stoichiometric equivalence .
  • Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) to achieve >98% purity, verified by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
    Advanced Consideration : To enhance enantiomeric purity (>99.5%), chiral chromatography (e.g., Chiralpak IC column) or enzymatic resolution using lipases (e.g., Candida antarctica) can be employed .

How does the stereochemical configuration of this compound influence its reactivity in peptide coupling reactions?

Advanced Research Focus : Chirality-dependent reactivity.
Methodological Answer :
The (S)-configuration affects nucleophilic attack efficiency during peptide bond formation:

  • Kinetic Studies : The (S)-enantiomer shows 20–30% faster coupling rates with activated esters (e.g., HATU/DIPEA) compared to the (R)-form, attributed to steric alignment with carboxyl groups .
  • Byproduct Analysis : Racemization (<2%) occurs under basic conditions (pH >9), detectable via circular dichroism (CD) spectroscopy at 220–240 nm .
    Mitigation Strategy : Use low-temperature (0–4°C) coupling protocols with in situ activation to minimize epimerization .

What analytical techniques are most effective for quantifying trace impurities in this compound, and how are method parameters optimized?

Basic Research Focus : Quality control and impurity profiling.
Methodological Answer :

  • HPLC-MS : C18 column (3.5 µm, 150 × 4.6 mm), mobile phase: 0.1% formic acid in water/acetonitrile (95:5 to 60:40 gradient over 20 min). Detects impurities <0.1% (LOQ: 0.05 µg/mL) .
  • NMR Spectroscopy : ¹H NMR (600 MHz, D₂O) identifies residual solvents (e.g., ethanol <0.5%) and structural isomers. Chemical shifts: δ 1.45 (s, 3H, CH₃), δ 3.12 (s, 3H, N-CH₃) .
    Advanced Consideration : For chiral impurities, use a polar organic mode with a Lux Amylose-2 column and UV detection at 210 nm .

How does the hydrochloride salt form of (S)-2-Amino-N-methylpropanamide enhance its solubility and stability in aqueous buffers compared to the free base?

Basic Research Focus : Physicochemical properties.
Methodological Answer :

  • Solubility : The hydrochloride salt increases aqueous solubility to 72 mg/mL (vs. 12 mg/mL for free base) in PBS (pH 7.4) at 25°C, critical for in vitro assays .
  • Stability : Hydrochloride form shows no degradation after 6 months at −20°C (HPLC assay), whereas the free base degrades by 15% under the same conditions due to hygroscopicity .
    Advanced Application : Salt dissociation kinetics in biorelevant media (e.g., simulated gastric fluid) can be modeled using UV-Vis spectroscopy to predict bioavailability .

What strategies are employed to resolve contradictory data on the compound’s metabolic stability in hepatic microsomal assays?

Advanced Research Focus : Data reconciliation in pharmacokinetics.
Methodological Answer :
Discrepancies arise from species-specific metabolism:

  • Human vs. Rat Microsomes : Human microsomes show t₁/₂ = 45 min (CYP3A4-mediated oxidation), while rat microsomes yield t₁/₂ = 22 min (CYP2D6 dominance). Confirm using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • Analytical Validation : Cross-validate LC-MS/MS results with stable isotope-labeled internal standards to correct for matrix effects .

How can computational modeling predict the binding affinity of this compound to neuronal receptors?

Advanced Research Focus : Molecular docking and dynamics.
Methodological Answer :

  • Docking Studies : Use Schrödinger Suite with glutamate receptor (PDB: 3OLN) to identify hydrogen bonds between the amine group and Thr92/Arg147 residues (ΔG = −8.2 kcal/mol) .
  • MD Simulations : AMBER force fields reveal stable binding over 100 ns simulations, with RMSD <1.5 Å, supporting in vitro IC₅₀ data (15 µM for NMDA receptor antagonism) .

What are the critical factors in designing stability-indicating methods for this compound under accelerated degradation conditions?

Basic Research Focus : Forced degradation studies.
Methodological Answer :

  • Stress Conditions :
    • Acidic (0.1 M HCl, 70°C, 24 h): Forms 5% N-methylpropionamide (deamination product).
    • Oxidative (3% H₂O₂, 50°C, 12 h): Generates <2% sulfoxide derivatives .
  • Analytical Setup : UPLC-PDA with Acquity BEH C18 (1.7 µm) column; gradient elution (0.1% TFA in water/acetonitrile) resolves degradation products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-N-methylpropanamide hydrochloride
Reactant of Route 2
(S)-2-Amino-N-methylpropanamide hydrochloride

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